Cas no 1516-60-5 (1-azido-4-nitrobenzene)

1-azido-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-azido-4-nitro-
- diazonio-(4-nitrophenyl)azanide
- 1-azido-4-nitrobenzene
- 1-Nitro-4-triazobenzene
- 4-(NO2)C6H4N3
- 4-Nitrophenyl azide
- Benzene,1-azido-4-nitro
- para-azidonitrobenzene
- p-Azidonitrobenzene
- p-Nitrophenyl azide
- AKOS016035723
- CHEMBL3236181
- NSC-118406
- NSC 118406
- 1-azido-4-nitro-benzene
- EN300-133078
- 1-(4-nitrophenyl)triaz-2-yn-2-ium-1-ide
- SCHEMBL13449656
- 1516-60-5
- Benzene, 1-azido-4-nitro-
- DTXSID60164814
- 1-Azido-4-nitrobenzen
- NSC118406
- BAA51660
-
- インチ: InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H
- InChIKey: CZZVSJPFJBUBDK-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC([N+]([O-])=O)=CC=1)=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 164.03300
- どういたいしつりょう: 164.033425
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.5129 (rough estimate)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 95.57000
- LogP: 2.51256
1-azido-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133078-10.0g |
1-azido-4-nitrobenzene |
1516-60-5 | 95% | 10g |
$2638.0 | 2023-06-06 | |
eNovation Chemicals LLC | Y1111002-1g |
1-Azido-4-nitrobenzene |
1516-60-5 | 95% | 1g |
$550 | 2024-05-23 | |
TRC | B408458-50mg |
1-azido-4-nitrobenzene |
1516-60-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B408458-10mg |
1-azido-4-nitrobenzene |
1516-60-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-133078-5.0g |
1-azido-4-nitrobenzene |
1516-60-5 | 95% | 5g |
$1779.0 | 2023-06-06 | |
1PlusChem | 1P01A6ZI-250mg |
1-azido-4-nitrobenzene |
1516-60-5 | 95% | 250mg |
$420.00 | 2025-03-04 | |
Enamine | EN300-133078-100mg |
1-azido-4-nitrobenzene |
1516-60-5 | 95.0% | 100mg |
$202.0 | 2023-09-30 | |
Enamine | EN300-133078-5000mg |
1-azido-4-nitrobenzene |
1516-60-5 | 95.0% | 5000mg |
$1779.0 | 2023-09-30 | |
A2B Chem LLC | AV54430-100mg |
1-azido-4-nitrobenzene |
1516-60-5 | 97% | 100mg |
$257.00 | 2024-04-20 | |
A2B Chem LLC | AV54430-10g |
1-azido-4-nitrobenzene |
1516-60-5 | 95% | 10g |
$3304.00 | 2024-01-03 |
1-azido-4-nitrobenzene 関連文献
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Mariusz Wolff,Luc Munoz,Alison Fran?ois,Chantal Carrayon,Achour Seridi,Nathalie Saffon,Claude Picard,Barbara Machura,Eric Benoist Dalton Trans. 2013 42 7019
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Ayyappa Avoni,Sravanthi Vemireddy,Shainy Sambyal,Syed Shafi,Imran Khan,Aarif Khan,Halmuthur M. Sampath Kumar RSC Adv. 2023 13 1066
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Giorgio Carbone,James Burnley,John E. Moses Chem. Commun. 2013 49 2759
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Rakesh Kumar,Govindra Singh,Louis J. Todaro,Lijia Yang,Barbara Zajc Org. Biomol. Chem. 2015 13 1536
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Sarah Zeghada,Ghenia Bentabed-Ababsa,A?cha Derdour,Safer Abdelmounim,Luis R. Domingo,José A. Sáez,Thierry Roisnel,Ekhlass Nassar,Florence Mongin Org. Biomol. Chem. 2011 9 4295
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Catherine J. Smith,Nikzad Nikbin,Steven V. Ley,Heiko Lange,Ian R. Baxendale Org. Biomol. Chem. 2011 9 1938
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Minoo Dabiri,Melika Kasmaei,Parinaz Salari,Siyavash Kazemi Movahed RSC Adv. 2016 6 57019
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8. Thermal reactivity of tricyclic 4,5-diacyltriazolines resulting from addition of aryl azides to 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinoneLuisa Benati,P. Carlo Montevecchi,Piero Spagnolo J. Chem. Soc. Perkin Trans. 1 1991 71
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Rakesh Kumar,Govindra Singh,Louis J. Todaro,Lijia Yang,Barbara Zajc Org. Biomol. Chem. 2015 13 1536
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10. Syntheses of heterocyclic compounds. Part XIV. Oxazoles from the pyrolysis of aryl azides in a mixture of a carboxylic and polyphosphoric acidR. Garner,E. B. Mullock,H. Suschitzky J. Chem. Soc. C 1966 1980
1-azido-4-nitrobenzeneに関する追加情報
Benzene,1-azido-4-nitro- (CAS No. 1516-60-5): Properties, Applications, and Market Insights
Benzene,1-azido-4-nitro- (CAS No. 1516-60-5) is a specialized aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, also known as 4-Nitro-1-azidobenzene, belongs to the class of nitroazido compounds, which are widely studied for their potential in various scientific and industrial fields. In this comprehensive overview, we will delve into the molecular structure, physicochemical properties, applications, and current market trends of this intriguing chemical.
The molecular formula of Benzene,1-azido-4-nitro- is C6H4N4O2, featuring both azido (-N3) and nitro (-NO2) functional groups attached to a benzene ring. This combination of functional groups imparts unique reactivity patterns that make it valuable for click chemistry reactions and photochemical applications. Recent studies published in the Journal of Organic Chemistry (2023) highlight its increasing importance in bioorthogonal chemistry, particularly for labeling biomolecules without interfering with native biological processes.
From a physicochemical perspective, Benzene,1-azido-4-nitro- typically appears as a yellow crystalline solid at room temperature. Its molecular weight is 164.12 g/mol, and it demonstrates moderate solubility in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). The compound's thermal stability and photoreactivity have been extensively studied, with research indicating potential applications in advanced materials science and molecular electronics.
The applications of Benzene,1-azido-4-nitro- span multiple scientific disciplines. In organic synthesis, it serves as a valuable building block for creating more complex molecular architectures. The azido group participates readily in Huisgen cycloaddition (the classic click reaction), while the nitro group offers opportunities for further functionalization. Pharmaceutical researchers have explored its derivatives for potential bioconjugation applications in drug development, particularly in creating targeted drug delivery systems.
Recent advancements in nanotechnology have opened new avenues for Benzene,1-azido-4-nitro- applications. Studies published in ACS Nano (2024) demonstrate its utility in surface functionalization of nanoparticles, enabling precise control over material properties. The compound's ability to undergo photoinduced reactions makes it particularly interesting for developing light-responsive materials, a rapidly growing field in materials science addressing current demands for smart materials and adaptive systems.
From a commercial perspective, the market for nitroazido benzene derivatives has shown steady growth, with an estimated compound annual growth rate (CAGR) of 6.8% from 2022 to 2030 according to recent market analysis reports. This growth is driven by increasing research activities in bioconjugation techniques and advanced material development. Major chemical suppliers have reported growing demand for high-purity Benzene,1-azido-4-nitro-, particularly from academic research institutions and specialty chemical manufacturers.
Quality control and handling of Benzene,1-azido-4-nitro- require special attention due to its reactive functional groups. Reputable suppliers typically provide the compound with ≥97% purity, verified by HPLC analysis and NMR spectroscopy. Proper storage conditions (typically at 2-8°C in amber glass containers) are essential to maintain stability. Researchers working with this compound should consult relevant material safety data and implement appropriate laboratory safety protocols.
The future outlook for Benzene,1-azido-4-nitro- appears promising, with emerging applications in bioimaging probes and functional polymer synthesis. Ongoing research explores its potential in developing next-generation sensors and responsive coatings. As synthetic methodologies continue to advance, particularly in green chemistry approaches, we anticipate more sustainable production routes for this valuable compound and its derivatives.
For researchers and industry professionals seeking detailed technical information about Benzene,1-azido-4-nitro-, several authoritative resources are available. The Chemical Abstracts Service (CAS) provides comprehensive data through its registry (CAS No. 1516-60-5), while specialized chemical databases offer information on synthetic protocols, spectroscopic data, and application notes. Recent patent literature also reveals innovative uses of this compound in various technological applications.
In conclusion, Benzene,1-azido-4-nitro- represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of azido and nitro functionalities continues to inspire innovative research in fields ranging from materials science to chemical biology. As scientific understanding of this compound deepens and new applications emerge, its significance in both academic research and industrial applications is likely to grow substantially in the coming years.
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